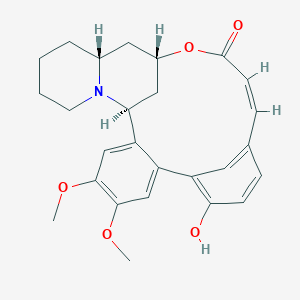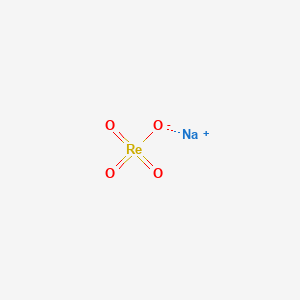
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its unique structure, which includes an acetyl group, a dichlorophenyl group, and a cysteine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with N-acetylcysteine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenyl moiety .
Aplicaciones Científicas De Investigación
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug development.
Mecanismo De Acción
The mechanism of action of L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved include oxidative stress response, detoxification processes, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: A related compound with similar antioxidant properties.
S-(3,4-dichlorophenyl)cysteine: Lacks the acetyl group but shares the dichlorophenyl and cysteine moieties.
N-Acetyl-S-(4-chlorophenyl)cysteine: Similar structure but with a single chlorine atom on the phenyl ring.
Uniqueness
L-Cysteine,N-acetyl-S-(3,4-dichlorophenyl)- is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
13443-69-1 |
|---|---|
Fórmula molecular |
C11H11Cl2NO3S |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Sinónimos |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















